![molecular formula C15H16N6O2S2 B2370336 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-34-3](/img/structure/B2370336.png)

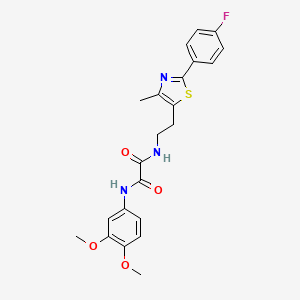

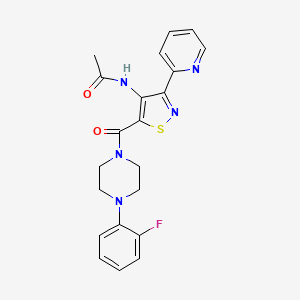

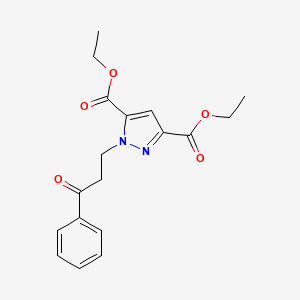

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Scientific Research Applications

- Thiadiazole derivatives, including this compound, have shown potential as anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .

- The methoxyphenyl and triazole groups influence the photoluminescent properties of this compound. Researchers investigate its fluorescence behavior in different solvents and solid states .

Anticancer Activity

Photoluminescent Behavior

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives, in general, is connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, these derivatives have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .

Future Directions

Given the potential of 1,3,4-thiadiazole derivatives as antitumor agents , future research could focus on further exploring the anticancer properties of this compound and similar derivatives. This could involve in-depth studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and toxicity evaluations.

properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S2/c1-4-24-15-19-18-14(25-15)16-13(22)12-9(2)21(20-17-12)10-5-7-11(23-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNIGEXPBPNMMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)

![N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2370266.png)

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)

![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)